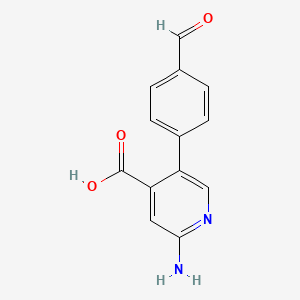
2-Amino-5-(4-formylphenyl)isonicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-5-(4-formylphenyl)isonicotinic acid (2A5FPA) is an important organic compound with a wide range of applications in chemical synthesis, scientific research, and medical applications. It is a derivative of isonicotinic acid, which is an important building block for the synthesis of pharmaceuticals and other organic compounds. 2A5FPA is a white crystalline solid with a melting point of 183-185°C and a purity of 95%. It is soluble in water and many organic solvents and is stable under normal conditions.
科学的研究の応用
2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% has a wide range of applications in scientific research. It is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in the synthesis of organic compounds, such as amino acids, peptides, and nucleosides. In addition, 2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% is used in the synthesis of fluorescent dyes, which are used in a variety of applications, such as DNA sequencing and protein labeling.
作用機序
2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% is an organic compound that acts as a nucleophile, which means it can react with other compounds to form new compounds. It is also an electrophile, which means it can react with other molecules to form covalent bonds. The reaction of 2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% with other molecules is catalyzed by the presence of a catalyst, such as p-toluenesulfonic acid (PTSA).
Biochemical and Physiological Effects
2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% is an organic compound that is not known to have any physiological effects on humans or animals. However, it has been shown to have some biochemical effects, such as inhibition of the enzyme tyrosine kinase. This enzyme is involved in the regulation of cell growth and differentiation. In addition, 2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% has been shown to have some anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% is a useful reagent for a variety of laboratory experiments. It is stable under normal conditions and is soluble in water and many organic solvents. It is also relatively inexpensive and easy to obtain. The main limitation of 2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% is that it is a relatively weak nucleophile, which can limit its usefulness in certain reactions.
将来の方向性
There are many potential future directions for the use of 2-Amino-5-(4-formylphenyl)isonicotinic acid, 95%. These include further research into its biochemical and physiological effects, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. In addition, 2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% could be used in the development of fluorescent dyes for use in DNA sequencing and protein labeling. Furthermore, 2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% could be used to develop new catalysts for organic reactions, as well as new methods for the synthesis of organic compounds. Finally, 2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% could be used in the development of new drugs and treatments for a variety of diseases and conditions.
合成法
2-Amino-5-(4-formylphenyl)isonicotinic acid, 95% is synthesized by the reaction of 4-formylphenol and isonicotinic acid in the presence of a catalyst, such as p-toluenesulfonic acid (PTSA). The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C for 1-2 hours. The reaction is complete when the desired product is isolated and purified by recrystallization.
特性
IUPAC Name |
2-amino-5-(4-formylphenyl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c14-12-5-10(13(17)18)11(6-15-12)9-3-1-8(7-16)2-4-9/h1-7H,(H2,14,15)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWCWYRFGIRAHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CN=C(C=C2C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20687034 |
Source


|
| Record name | 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid | |
CAS RN |
1261945-64-5 |
Source


|
| Record name | 2-Amino-5-(4-formylphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20687034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














